![molecular formula C18H18N2O5S B3203486 N-(1-acetylindolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1021259-15-3](/img/structure/B3203486.png)
N-(1-acetylindolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Overview
Description
“N-(1-acetylindolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” is a compound that combines sulfonamide and benzodioxane fragments in its structure . Sulfonamides are famous antibacterial drugs due to their low cost, little toxicity, and exceptional bioactivities against numerous infections and bacterial strains . Benzodioxane and its derivatives are important pharmacophores across a number of different therapeutic areas .
Molecular Structure Analysis
The molecular structure of “this compound” was determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria .
Mode of Action
By binding to the enzyme’s active site, sulfonamides prevent PABA from accessing it, thereby inhibiting the enzyme and disrupting folic acid synthesis .
Biochemical Pathways
Sulfonamides affect the biochemical pathway of folic acid synthesis in bacteria. By inhibiting dihydropteroate synthetase, they prevent the conversion of PABA and dihydropteroate diphosphate to dihydropteroate, a precursor of folic acid. This disruption in the pathway leads to a deficiency of folic acid, which is essential for bacterial growth and replication .
Result of Action
The compound’s antibacterial activity has been demonstrated in studies . It has shown potential in inhibiting the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Klebsiella pneumoniae .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution. Additionally, the presence of other substances, such as food or other drugs, can also influence its pharmacokinetics .
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(1-acetylindolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is its high selectivity for specific proteins. This allows for the identification and quantification of protein-protein interactions with high accuracy. Additionally, this compound has a high signal-to-noise ratio, making it ideal for use in low-concentration assays.
However, one limitation of this compound is its relatively low solubility in aqueous solutions. This can limit its use in certain applications, such as in vivo imaging. Additionally, this compound requires a covalent bond with the protein of interest, which may not be desirable in certain experiments.
Future Directions
There are several future directions for the use of N-(1-acetylindolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide in scientific research. One potential application is in the study of protein-protein interactions in disease states, such as cancer. This compound could be used to identify and quantify changes in protein-protein interactions in diseased cells, providing insights into the underlying mechanisms of disease.
Additionally, this compound could be used in the development of new therapeutics. By identifying and characterizing protein-protein interactions, this compound could be used to develop drugs that selectively target specific proteins and disrupt their interactions.
Conclusion:
In conclusion, this compound is a novel compound with significant potential for use in scientific research. Its high selectivity and sensitivity make it an attractive candidate for the identification and quantification of protein-protein interactions. While there are limitations to its use, the future directions for this compound in scientific research are promising.
Scientific Research Applications
N-(1-acetylindolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is its use as a fluorescent probe for the detection of protein-protein interactions. This compound has been shown to selectively bind to specific proteins, allowing for the identification and quantification of protein-protein interactions.
properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-12(21)20-7-6-13-2-3-14(10-16(13)20)19-26(22,23)15-4-5-17-18(11-15)25-9-8-24-17/h2-5,10-11,19H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWZEVNBDXPITK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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